1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea

BTK Inhibition Kinase Assay Lead Optimization

This compound is a highly potent piperidine-urea BTK inhibitor with a confirmed IC50 of 1 nM. Its phenethyl group is a critical pharmacophoric element; substituting this moiety dramatically reduces potency (<1 nM to >5.5 nM within the same patent family). It serves as an essential reference standard for BTK screening cascades and a validated starting point for medicinal chemistry SAR programs.

Molecular Formula C21H28N4O
Molecular Weight 352.482
CAS No. 2034287-26-6
Cat. No. B2443331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea
CAS2034287-26-6
Molecular FormulaC21H28N4O
Molecular Weight352.482
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C21H28N4O/c1-17-15-20(8-12-22-17)25-13-9-19(10-14-25)16-24-21(26)23-11-7-18-5-3-2-4-6-18/h2-6,8,12,15,19H,7,9-11,13-14,16H2,1H3,(H2,23,24,26)
InChIKeyOKBBXCKTJOSSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea (CAS 2034287-26-6): A High-Potency BTK Inhibitor Lead


1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea (CAS 2034287-26-6) is a synthetic, small-molecule inhibitor belonging to the piperidine urea class. It is characterized by a 2-methylpyridin-4-yl-substituted piperidine core linked via a methylene bridge to a phenethylurea moiety, with a molecular weight of 352.5 g/mol [1]. The compound has demonstrated high inhibitory potency against Bruton's tyrosine kinase (BTK), with an IC50 of 1 nM in a biochemical enzyme assay [2]. This activity places it among the most potent compounds within its disclosed patent family [3].

Why Broad-Spectrum Piperidine Ureas Cannot Substitute for 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea in BTK-Focused Research


Substitution with a generic piperidine urea or even a close structural analog is a high-risk proposition for BTK-targeted research programs. While many piperidine ureas exist, their biological activity is highly dependent on specific terminal substituents. For example, within the same patent family (US20240083900), the potency against BTK varies dramatically from <1 nM to over 5.5 nM based on minor structural modifications [1]. The specific phenethyl group on the target compound is a critical pharmacophoric element, as analogs containing chlorophenyl, dimethoxyphenyl, or thiophenyl groups in place of the phenethyl moiety are documented to have entirely different biological profiles and target engagement . The quantitative evidence below details these critical potency cliffs, which make precise chemical procurement essential for reproducible results.

Quantitative Differentiation Guide for 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea Against Closest Analogs


Superior BTK Inhibition Potency Compared to a 5.5 nM Analog from the Same Patent Series

In a direct head-to-head comparison within the same BTK biochemical assay and patent disclosure, the target compound (Example 126) demonstrates significantly higher inhibitory potency (IC50 = 1 nM) than a closely related structural analog from the same series, Example 236, which has an IC50 of 5.5 nM [1][2]. This represents a 5.5-fold increase in potency, a critical advantage in lead optimization for maximizing target engagement at lower concentrations.

BTK Inhibition Kinase Assay Lead Optimization

Membership in the Ultra-High Potency Cluster (≤1 nM) Distinguishes the Compound from Less Active 1.2 nM Analog

The compound belongs to the ultra-high potency cluster within its patent family, defined by an IC50 of ≤1 nM, alongside Examples 66 (<1 nM) and 101 (1 nM). This clearly differentiates it from Example 79, which has a measured IC50 of 1.20 nM in a cell-based assay [1][2]. While the 0.2 nM difference may seem small, it categorically places the compound in the highest tier of potency for this chemotype, a critical distinction for programs targeting tissues with limited drug penetration.

Activity Threshold Drug Discovery BTK Inhibitor

Optimized Lipophilic Efficiency (LipE) Driven by a Phenethyl Group Compared to a Chlorophenyl Analog

The target compound's phenethyl group contributes to a calculated XLogP3-AA of 3.2 [1], a value within the optimal range for oral drug candidates. This is a notable differentiation from the 2-chlorophenyl analog, which is predicted to have a higher LogP due to the electron-withdrawing chlorine atom. A lower LogP for the target compound suggests a superior balance between potency and lipophilicity, translating to a higher Lipophilic Efficiency (LipE = pIC50 - LogP). The target compound achieves a LipE of 5.8 (pIC50=9, LogP=3.2), a mark of a high-quality lead.

Physicochemical Property Lipophilic Efficiency Drug-likeness

Procurement-Driven Application Scenarios for 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea (CAS 2034287-26-6)


Primary Hit Validation and Lead Identification in BTK-Driven Cancer and Autoimmune Programs

With a confirmed IC50 of 1 nM in a biochemical BTK assay, this compound is an ideal starting point for drug discovery programs targeting BTK-driven B-cell malignancies and autoimmune diseases [1]. Its validated high potency, as documented in a patent disclosure, provides immediate credibility for use as a reference compound when setting up and validating in-house BTK screening cascades.

Kinase Selectivity and Off-Target Profiling Panels

The compound's well-characterized activity against BTK makes it a crucial tool for profiling the selectivity of new chemical entities or tool compounds. By using this molecule as a reference BTK inhibitor with a known 1 nM IC50, researchers can accurately interpret the selectivity data generated from broad-panel kinome screens [1][2].

Structure-Activity Relationship (SAR) Expansion of Piperidine-Urea Chemotypes

As a potent member of the piperidine-urea class with a distinct phenethyl group, this compound serves as a key building block for medicinal chemistry efforts. Its structure provides a validated scaffold for systematic SAR studies aimed at exploring diverse vectors for enhancing selectivity or pharmacokinetic properties, building on the established 1 nM potency [1].

Quote Request

Request a Quote for 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.